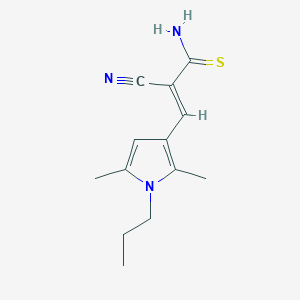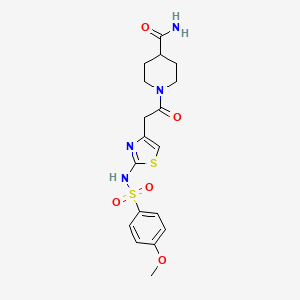![molecular formula C11H22N4 B2982049 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine CAS No. 1856046-70-2](/img/structure/B2982049.png)
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for proper brain function. Additionally, it has been found to bind to the cannabinoid receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress in the body. Moreover, it has been found to possess anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, it has been found to possess neuroprotective properties, which help in protecting the brain from damage caused by various factors such as aging and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to follow proper safety protocols to avoid any adverse effects.
Future Directions
There are numerous future directions for the research on 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine. One of the main directions is to further explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to investigate its potential applications in the treatment of cancer and other diseases. Additionally, there is a need to explore its potential applications in the field of agriculture, such as its use as a pesticide or herbicide.
Conclusion:
In conclusion, 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential and to determine its safety and efficacy for various applications.
Synthesis Methods
The synthesis method of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves the reaction of 3-aminopyrazole with butyl(methyl)amine and ethyl bromide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting compound is then purified using column chromatography, yielding a white crystalline solid.
Scientific Research Applications
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[[butyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-4-6-7-14(3)9-10-8-11(12)13-15(10)5-2/h8H,4-7,9H2,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWXDXWPWFFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)

![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2981969.png)


![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981982.png)
![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)